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2,6-Dimethyl-1-naphthaldehyde -

2,6-Dimethyl-1-naphthaldehyde

Catalog Number: EVT-13174315
CAS Number:
Molecular Formula: C13H12O
Molecular Weight: 184.23 g/mol
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Product Introduction

Overview

2,6-Dimethyl-1-naphthaldehyde is an organic compound belonging to the class of naphthaldehydes, characterized by a naphthalene ring substituted with two methyl groups at the 2 and 6 positions and an aldehyde functional group at the 1 position. Its molecular formula is C11H10O. This compound is significant in various industrial applications, including its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Source

The compound can be derived from naphthalene through various synthetic pathways. It is often produced from 2,6-dimethylnaphthalene via formylation reactions using carbon monoxide and specific catalysts.

Classification

2,6-Dimethyl-1-naphthaldehyde is classified as:

  • Chemical Class: Aromatic aldehyde
  • Functional Group: Aldehyde
  • Nomenclature: IUPAC name - 2,6-dimethyl-1-naphthaldehyde
Synthesis Analysis

Methods

The synthesis of 2,6-dimethyl-1-naphthaldehyde can be achieved through several methods:

  1. Formylation of 2,6-Dimethylnaphthalene:
    • This method involves the reaction of 2,6-dimethylnaphthalene with carbon monoxide in the presence of a catalyst such as boron trifluoride and hydrogen fluoride.
    • The reaction typically occurs at temperatures between 35 to 70 degrees Celsius and requires a specific molar ratio of reagents to ensure high selectivity for the desired product .
  2. Oxidative Methods:
    • Alternative synthetic routes may involve the oxidation of related compounds or intermediates using strong oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.

Technical Details

The choice of catalyst and reaction conditions is crucial for maximizing yield and minimizing by-products. Continuous flow reactors are often employed in industrial settings to enhance efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 2,6-dimethyl-1-naphthaldehyde consists of:

  • Two methyl groups located at the 2 and 6 positions on the naphthalene ring.
  • An aldehyde group attached to the first carbon of the naphthalene system.
Chemical Reactions Analysis

Reactions

2,6-Dimethyl-1-naphthaldehyde undergoes various chemical reactions due to its functional groups:

  1. Oxidation:
    • The aldehyde group can be oxidized to form a carboxylic acid (e.g., 2,6-dimethyl-1-naphthoic acid) using strong oxidizing agents.
  2. Reduction:
    • The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
  3. Substitution Reactions:
    • The aromatic nature allows for electrophilic substitution reactions with halogens or sulfonic acids under acidic or basic conditions.

Technical Details

Common reagents include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
Mechanism of Action

The mechanism of action for 2,6-dimethyl-1-naphthaldehyde involves its ability to participate in nucleophilic addition reactions due to the electrophilic nature of the aldehyde carbon. The presence of methyl groups influences both steric hindrance and electronic effects, affecting reactivity in various chemical transformations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a yellowish liquid or solid depending on purity.
  • Melting Point: Approximately 50–52 degrees Celsius.
  • Boiling Point: Around 245 degrees Celsius.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether but less soluble in water.
  • Stability: Generally stable under normal conditions but sensitive to strong oxidizers.
Applications

Scientific Uses

2,6-Dimethyl-1-naphthaldehyde has several applications across different fields:

  1. Chemical Synthesis: Used as an intermediate in the production of complex organic molecules.
  2. Pharmaceuticals: Serves as a building block for drug development due to its reactive aldehyde group.
  3. Agrochemicals: Utilized in formulating pesticides and herbicides.
  4. Material Science: Employed in developing specialty chemicals and materials with specific optical properties.
Synthetic Methodologies and Reaction Engineering

Catalytic Formylation of 2,6-Dimethylnaphthalene Precursors

The synthesis of 2,6-dimethyl-1-naphthaldehyde (2,6-DMNAL) primarily originates from its hydrocarbon precursor, 2,6-dimethylnaphthalene (2,6-DMN), a compound of significant industrial importance due to its role in producing polyethylene naphthalate (PEN). The catalytic formylation of 2,6-DMN involves electrophilic aromatic substitution (EAS) mechanisms, where the aldehyde group (-CHO) is introduced at the electron-rich C1 position of the naphthalene ring. This position is activated by the adjacent methyl group at C2, creating a favorable electronic environment for formylation [2] [7]. Industrial processes often employ ortho-xylene and butadiene as economical starting materials for generating 2,6-DMN through multi-step catalytic sequences, including Diels-Alder reactions, dehydrogenation, and isomerization [2].

Table 1: Precursor Routes to 2,6-Dimethylnaphthalene

Precursor SystemKey CatalystsReaction SequenceIndustrial Relevance
ortho-Xylene/ButadieneZeolite Beta, SiO₂-Al₂O₃Alkylation → Cyclization → DehydrogenationBP Amoco process (high yield)
Coal Tar DistillatesH-BEA ZeoliteIsomerization → Fractional CrystallizationLimited by purity constraints
2-MethylnaphthaleneZSM-5 Molecular SievesMethylation → IsomerizationRequires selective methylation

The selectivity of formylation is heavily influenced by the purity of 2,6-DMN. Impurities like 2,7-dimethylnaphthalene or 1,5-dimethylnaphthalene can lead to undesired regioisomers such as 2,7-dimethyl-1-naphthaldehyde or 3,7-dimethyl-1-naphthaldehyde, which complicate downstream purification [4]. Advanced separation techniques, including eutectic crystallization and zeolite-based adsorption, are employed to achieve >99% 2,6-DMN purity before formylation [7].

Optimization of Carbon Monoxide-Mediated Aldehyde Group Introduction

Carbon monoxide (CO) serves as the primary carbonyl source in industrial formylation reactions, operating under mild pressures (1–5 atm) and moderate temperatures (30–50°C). The CO-mediated process utilizes a stoichiometric mixture of CO, HCl, and Lewis acids (typically AlCl₃ or BF₃) to generate in situ formylating agents like HCO⁺ electrophiles. This method avoids the instability and handling risks associated with alternative reagents like phosgene [1] [2]. Key process variables include:

  • CO Pressure: Optimal at 3–4 atm; lower pressures reduce conversion, while higher pressures promote side reactions.
  • Reaction Temperature: Maintained at 40–45°C; exceeding 50°C accelerates Lewis acid decomposition.
  • Catalyst Stoichiometry: Molar ratio of 2,6-DMN:CO:BF₃ at 1:1.2:1.5 ensures complete conversion [1].

Table 2: CO-Mediated Formylation Optimization Parameters

VariableOptimal RangeConversion (%)2,6-DMNAL Selectivity (%)
CO Pressure3–4 atm92–9588–90
Temperature40–45°C90–9385–88
BF₃ Equivalents1.5 eq95–9890–92
Solvent (Heptane)5:1 v/wt substrate89–9193–95

Reaction engineering challenges include CO mass transfer limitations in liquid-phase systems. Industrial reactors address this through gas-inducing impellers or microchannel reactors, enhancing gas-liquid interfacial area and reducing reaction times by 30–40% [2].

Role of Boron Trifluoride and Hydrogen Fluoride in Regioselective Formylation

Boron trifluoride (BF₃) and hydrogen fluoride (HF) are pivotal Lewis acids in achieving >90% regioselectivity toward 1-formylation. BF₃ forms a stable π-complex with 2,6-DMN, directing electrophilic attack exclusively to the C1 position due to steric and electronic effects:

  • Steric Guidance: The methyl group at C6 blocks electrophilic access to C5/C7 positions.
  • Electronic Activation: Methyl hyperconjugation increases electron density at C1/C3, with C1 being favored due to lower steric hindrance [1].

HF-BF₃ co-catalyst systems further enhance selectivity by generating superelectrophilic species like H₂F⁺ and BF₄⁻, which suppress polyformylation. In comparative studies, HF-BF₃ mixtures achieved 94% regioselectivity versus 85% with BF₃ alone [1] [7]. However, HF introduces corrosion and safety concerns, necessitating specialized reactor materials (Hastelloy or polytetrafluoroethylene-lined vessels). Alternative systems using BF₃·H₂O reduce corrosion but require careful moisture control to prevent catalyst deactivation [1].

Solvent Effects and Reaction Phase Dynamics in Industrial-Scale Synthesis

Solvent choice critically influences reaction kinetics, phase behavior, and product isolation. Aliphatic hydrocarbons like n-heptane or cyclohexane are preferred industrially due to:

  • Immiscibility with BF₃ Complexes: Facilitates post-reaction separation of the 2,6-DMNAL-BF₃ adduct.
  • Low Polarity: Minimizes solvolysis of the formylating electrophile.
  • Eutectic Formation: Heptane-2,6-DMN mixtures depress melting points, enabling liquid-phase processing below 80°C [4].

Table 3: Solvent Performance in 2,6-DMNAL Synthesis

SolventReaction Rate (k × 10³ min⁻¹)Adduct StabilityProduct Isolation Efficiency (%)
n-Heptane8.7High92–95
Toluene9.5Moderate75–80
Dichloromethane12.1Low60–65
Chlorobenzene10.2Moderate70–75

Phase dynamics shift significantly during workup. After formylation, the 2,6-DMNAL-BF₃ adduct precipitates as a solid, isolated via filtration. Subsequent hydrolysis liberates the free aldehyde, which partitions into organic solvents like toluene for purification via vacuum distillation or crystallization [4] [8]. Large-scale operations employ continuous countercurrent extractors to recover BF₃ for reuse, reducing waste by 70% [4].

Comparative Analysis of Homogeneous vs. Heterogeneous Catalytic Systems

Homogeneous Catalysts:BF₃, AlCl₃, and HF-BF₃ mixtures dominate industrial processes due to high reactivity (>95% conversion) and regioselectivity (90–94%). Drawbacks include corrosion, difficult catalyst recovery, and aqueous waste streams requiring neutralization. Recent advances focus on immobilized Lewis acids, such as BF₃-supported mesoporous silica, which retains 85% activity over five cycles but suffers from leaching [5] [9].

Heterogeneous Catalysts:

  • Zeolite-Based Systems: H-BEA and HY zeolites modified with Ce³⁺ or La³⁺ catalyze formylation using CO/H₂ mixtures. However, regioselectivity remains moderate (75–80%) due to pore diffusional constraints [6].
  • Magnetically Separable Catalysts: Fe₃O₄ nanoparticles functionalized with ionic liquids and amine groups enable magnetic recovery. These systems achieve 82% conversion but require expensive co-reagents like acetic formic anhydride [6] [9].

Table 4: Catalyst System Performance Comparison

Catalyst TypeConversion (%)2,6-DMNAL Selectivity (%)Reusability (Cycles)Tonnage Suitability
BF₃ (Homogeneous)95–9890–94Not reusable>1000 t/year
HF-BF₃ (Homogeneous)97–9992–94Not reusable>1000 t/year
Ce-HY Zeolite70–7575–80>10Pilot scale
Fe₃O₄-Immobilized BF₃85–8883–865–7<100 t/year

Homogeneous systems remain preferred for large-scale production due to superior efficiency, while heterogeneous alternatives are emerging for niche applications emphasizing catalyst reuse and reduced environmental impact [5] [6] [9].

Properties

Product Name

2,6-Dimethyl-1-naphthaldehyde

IUPAC Name

2,6-dimethylnaphthalene-1-carbaldehyde

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

InChI

InChI=1S/C13H12O/c1-9-3-6-12-11(7-9)5-4-10(2)13(12)8-14/h3-8H,1-2H3

InChI Key

NYJRVZJSXBPGAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C=C2)C)C=O

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